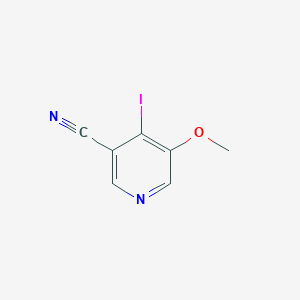

![molecular formula C11H12N4O3 B1390149 Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 1048917-40-3](/img/structure/B1390149.png)

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Overview

Description

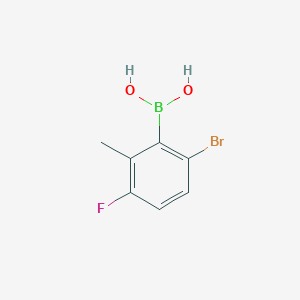

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a chemical compound with the molecular formula C11H12N4O3 . It is used as an intermediate in pharmaceutical research and development .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .

Molecular Structure Analysis

The molecular structure of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate consists of an ethyl group, a tetrazolyl group, and a phenoxy group . The molecular weight of this compound is 248.24 g/mol.

Scientific Research Applications

Comprehensive Analysis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate Applications

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a compound that features a tetrazole ring, a class of synthetic heterocyclic organic compounds. Tetrazoles are known for their electron-donating and electron-withdrawing properties, which make them valuable in various scientific applications. Below is a detailed analysis of the unique applications of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate in different fields of research.

Medicinal Chemistry: Bioisosteres for Carboxylic Acids: Tetrazoles, such as Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, act as nonclassical bioisosteres for carboxylic acids due to their similar pKa values . This property is particularly useful in drug design, where tetrazoles can replace carboxylic acid groups to improve the pharmacokinetic properties of pharmaceuticals. They can enhance the ability of drug molecules to penetrate cell membranes due to their higher lipid solubility compared to carboxylic acids .

Pharmacology: Diverse Biological Activities: Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate derivatives exhibit a wide range of biological activities. They have been studied for their potential antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . These properties make them candidates for the development of new therapeutic agents.

Click Chemistry: Eco-Friendly Synthesis: The tetrazole moiety in Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate can be synthesized using click chemistry approaches, which are known for being eco-friendly. These methods often involve water as a solvent, moderate conditions, and non-toxic reagents, leading to good to excellent yields . This approach is beneficial for creating a variety of tetrazole derivatives with potential applications in medicinal chemistry.

Material Science: Formation of Stable Metallic Compounds: The electron density of tetrazole nitrogen allows the formation of stable metallic compounds and molecular complexes. Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate could be used to create materials with specific electronic or magnetic properties, which could be valuable in the development of sensors or other electronic devices .

Molecular Docking: Drug Discovery: The acidic nature and the ability of tetrazoles to stabilize negative charges through delocalization make Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate a suitable compound for molecular docking studies . It can be used to predict the orientation of a drug within a targeted receptor, aiding in the discovery and optimization of potential drug candidates.

Antibacterial and Antiviral Research: Treatment of Hypertension: Research has indicated a correlation between chronic infections and hypertension. Tetrazole derivatives, including Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, have been studied for their potential in treating hypertension, which may also have implications for bacterial infections .

Future Directions

properties

IUPAC Name |

ethyl 2-[4-(tetrazol-1-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-2-17-11(16)7-18-10-5-3-9(4-6-10)15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKCXXWJOHSGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)

![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)